molecular formula C14H11F2NO2S B7562706 N-(3,4-difluorophenyl)-4-methylsulfinylbenzamide

N-(3,4-difluorophenyl)-4-methylsulfinylbenzamide

Cat. No. B7562706
M. Wt: 295.31 g/mol
InChI Key: GGIBEJIJGJNHFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-4-methylsulfinylbenzamide (DFMSB) is a synthetic compound that has been extensively studied for its potential applications in scientific research. DFMSB is a member of the sulfonylurea class of compounds, which are widely used as hypoglycemic agents in the treatment of diabetes mellitus. However, DFMSB has been found to have a unique mechanism of action that makes it a promising candidate for use in a variety of research applications.

Mechanism of Action

N-(3,4-difluorophenyl)-4-methylsulfinylbenzamide has been found to modulate the activity of ATP-sensitive potassium (KATP) channels. KATP channels are present in a variety of tissues, including pancreatic beta cells, cardiac myocytes, and smooth muscle cells. By modulating the activity of these channels, this compound can have a variety of effects on cellular function, including inhibition of insulin secretion, relaxation of smooth muscle, and modulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including inhibition of insulin secretion, relaxation of smooth muscle, and modulation of neuronal activity. Inhibition of insulin secretion is thought to be due to the modulation of KATP channels in pancreatic beta cells, while relaxation of smooth muscle is thought to be due to the modulation of KATP channels in vascular smooth muscle cells. Modulation of neuronal activity is thought to be due to the modulation of KATP channels in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-difluorophenyl)-4-methylsulfinylbenzamide in lab experiments is its specificity for KATP channels. This allows researchers to selectively modulate the activity of these channels without affecting other ion channels or cellular processes. However, one limitation of using this compound is its relatively low potency compared to other KATP channel modulators. This may limit its usefulness in certain experimental contexts.

Future Directions

There are a variety of future directions for research on N-(3,4-difluorophenyl)-4-methylsulfinylbenzamide. One area of interest is the development of more potent and selective KATP channel modulators based on the structure of this compound. Another area of interest is the investigation of the effects of this compound on other cellular processes, such as apoptosis and autophagy. Additionally, the potential therapeutic applications of this compound in various disease states, such as cancer and neurological disorders, warrant further investigation.

Synthesis Methods

N-(3,4-difluorophenyl)-4-methylsulfinylbenzamide can be synthesized using a variety of methods, including the reaction of 3,4-difluoroaniline with 4-methylsulfinylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Other methods include the reaction of 3,4-difluoroaniline with 4-methylsulfinylbenzoyl chloride in the presence of a base such as triethylamine.

Scientific Research Applications

N-(3,4-difluorophenyl)-4-methylsulfinylbenzamide has been studied for its potential applications in a variety of research areas, including cancer research, neurobiology, and cardiovascular research. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. In neurobiology, this compound has been shown to modulate the activity of ion channels in the brain, which may have implications for the treatment of neurological disorders such as epilepsy. In cardiovascular research, this compound has been found to have vasodilatory effects, which may be useful in the treatment of hypertension.

properties

IUPAC Name

N-(3,4-difluorophenyl)-4-methylsulfinylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO2S/c1-20(19)11-5-2-9(3-6-11)14(18)17-10-4-7-12(15)13(16)8-10/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIBEJIJGJNHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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